3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Beschreibung

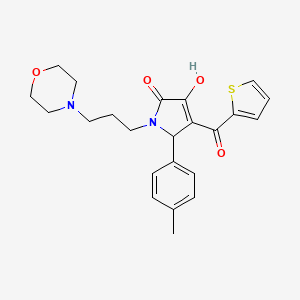

This compound belongs to the pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents that modulate its physicochemical and biological properties. The structure includes:

- 4-methylphenyl at position 5, contributing hydrophobic interactions.

- 3-morpholin-4-ylpropyl at position 1, providing a tertiary amine moiety linked via a propyl chain, which may enhance solubility and influence pharmacokinetics.

Eigenschaften

Molekularformel |

C23H26N2O4S |

|---|---|

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C23H26N2O4S/c1-16-5-7-17(8-6-16)20-19(21(26)18-4-2-15-30-18)22(27)23(28)25(20)10-3-9-24-11-13-29-14-12-24/h2,4-8,15,20,27H,3,9-14H2,1H3 |

InChI-Schlüssel |

NBHOYWCFFLGPCO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H26N2O5 |

| Molecular Weight | 402.46 g/mol |

| CAS Number | 895842-64-5 |

The biological activity of this compound is attributed to its structural components, particularly the morpholine and thienyl moieties. These functional groups are known to interact with various biological targets, such as enzymes and receptors. The compound may exhibit:

- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

- Antioxidant Activity : Scavenging free radicals due to its hydroxyl group.

- Antimicrobial Properties : Interaction with microbial cell membranes leading to disruption and cell death.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar compounds. For instance, derivatives of pyrrolidinones have shown significant activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may also possess similar antimicrobial effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes. In vitro studies have shown that related compounds can reduce inflammation markers in various models.

Antioxidant Activity

The antioxidant capacity can be evaluated using the DPPH radical scavenging assay. Compounds with similar structures have demonstrated effective scavenging abilities, indicating that this compound may also protect against oxidative stress.

Case Studies

Recent research has highlighted the biological activities of compounds structurally related to our target compound:

- Study on Pyrrolidinones : A series of pyrrolidinone derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Results indicated that compounds with a morpholine group exhibited enhanced efficacy against inflammatory markers and bacterial strains .

- Thienyl Derivatives : Research on thienyl-containing compounds has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro . This suggests that our compound might also possess anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related analogs (Evidences 1, 2, 4), focusing on substituent variations and their implications:

Table 1: Structural Comparison

Key Observations

Substituent Diversity at R1: The target compound and –2 compounds share the 3-morpholin-4-ylpropyl group, suggesting a common design strategy to enhance water solubility via the morpholine moiety .

Aromatic/Electron-Withdrawing Groups at R2 :

- The target’s thien-2-ylcarbonyl differs from ’s 3-fluoro-4-methoxybenzoyl , which combines fluorine (electron-withdrawing) and methoxy (electron-donating) groups. This may influence binding affinity in enzyme pockets . ’s 3-methyl-4-isopropoxybenzoyl adds steric bulk, possibly affecting conformational flexibility .

Hydrophobic vs. Polar Groups at R3: The target and share 4-methylphenyl, favoring hydrophobic interactions.

Hypothetical Pharmacological Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.